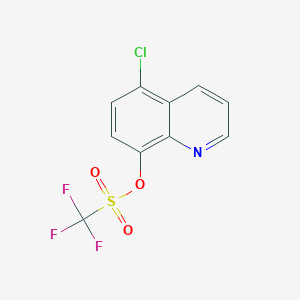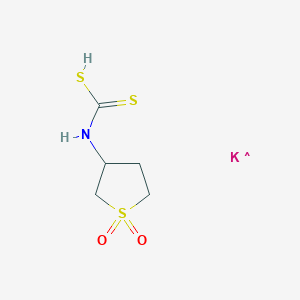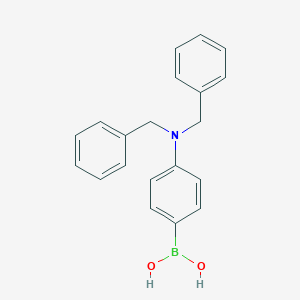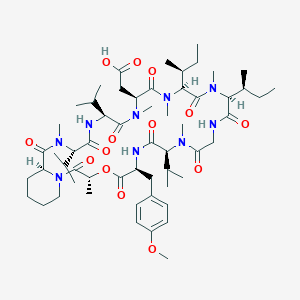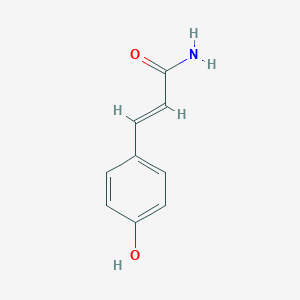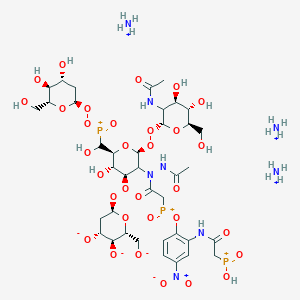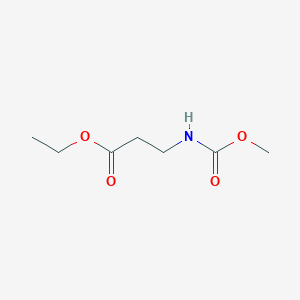
Ethyl loflazepate, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl loflazepate, (R)- is a chemical compound that belongs to the class of benzodiazepines. It is commonly used as an anxiolytic drug and has been found to be effective in treating anxiety disorders, insomnia, and other related conditions. Ethyl loflazepate, (R)- is a chiral molecule, which means that it has two enantiomers, (R)- and (S)-. In
Mécanisme D'action
Ethyl loflazepate, (R)- acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, which leads to an increase in the chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in anxiety and sedation.
Effets Biochimiques Et Physiologiques
Ethyl loflazepate, (R)- has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and sedation. It also increases the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in mood regulation and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl loflazepate, (R)- in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that it can be difficult to control the dosage and the effects can vary depending on the individual.
Orientations Futures
There are several future directions for research on Ethyl loflazepate, (R)-. One area of research is to explore its potential for treating other conditions, such as depression and post-traumatic stress disorder. Another area of research is to investigate the long-term effects of Ethyl loflazepate, (R)- on the brain and the body. Additionally, more research is needed to understand the optimal dosage and the potential for tolerance and withdrawal.
Conclusion:
In conclusion, Ethyl loflazepate, (R)- is a chiral benzodiazepine that has been extensively studied for its anxiolytic and sedative effects. Its mechanism of action involves enhancing the binding of GABA to the receptor, which leads to a decrease in neuronal excitability and a reduction in anxiety and sedation. Ethyl loflazepate, (R)- has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of Ethyl loflazepate, (R)- involves the reaction of (R)-2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to obtain Ethyl loflazepate, (R)-. The yield of this synthesis method is around 70%.
Applications De Recherche Scientifique
Ethyl loflazepate, (R)- has been extensively studied for its anxiolytic and sedative effects. It has been found to be effective in treating anxiety disorders, such as generalized anxiety disorder, panic disorder, and social anxiety disorder. It has also been used to treat insomnia and other related conditions.
Propriétés
Numéro CAS |
158251-58-2 |
|---|---|
Nom du produit |
Ethyl loflazepate, (R)- |
Formule moléculaire |
C18H14ClFN2O3 |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
ethyl (3R)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C18H14ClFN2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)/t16-/m1/s1 |
Clé InChI |
CUCHJCMWNFEYOM-MRXNPFEDSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
SMILES |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
SMILES canonique |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Synonymes |
1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-, ethyl ester, (R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



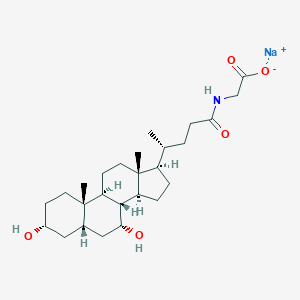

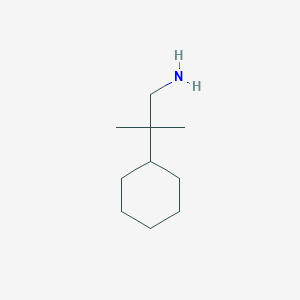
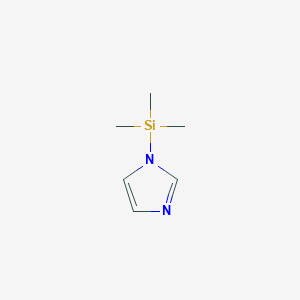
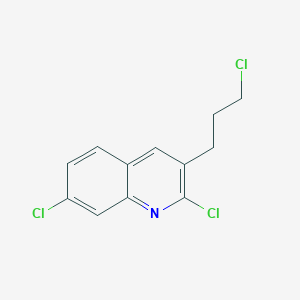
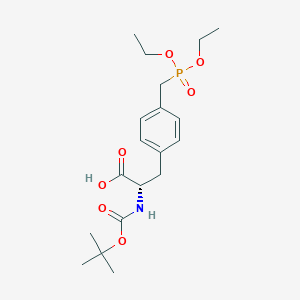
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
